molecular formula C14H14N4 B11871483 1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-75-3

1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11871483
CAS No.: 53645-75-3
M. Wt: 238.29 g/mol
InChI Key: FLMJWKVIQQAUCI-UHFFFAOYSA-N
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Description

4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The isopropyl group at the 4-position enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs .

Properties

CAS No.

53645-75-3

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H14N4/c1-10(2)13-12-8-17-18(14(12)16-9-15-13)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

FLMJWKVIQQAUCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

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